molecular formula C20H16O3 B8168862 4-(3-(Benzyloxy)phenoxy)benzaldehyde

4-(3-(Benzyloxy)phenoxy)benzaldehyde

Cat. No. B8168862
M. Wt: 304.3 g/mol
InChI Key: TUDCSMMSWJNNQZ-UHFFFAOYSA-N
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Patent
US08686046B2

Procedure details

To a stirring solution of p-fluorobenzaldehyde (6.15 mmol, 0.763 g) in dimethylformamide (20.5 mL) was added cesium carbonate (4.1 mmol, 1.33 g) and 38 (4.1 mmol, 0.819 g). This solution was heated to 90° C. and monitored with TLC. When complete, the reaction mixture was cooled to room temperature and filtered through a fritted funnel. The filtrate was then diluted with ethyl acetate (200 mL) and extracted with eight 15 mL portions of water and one 10 mL portion of brine. The organic layer was dried over magnesium sulfate, evaporated to dryness and purified with flash chromatography to yield 0.930 g (3.05 mmol) of the title product. 1H NMR (500 MHz, CDCl3) δ 9.93 (s, 1H), 7.85 (d, J=8.6, 2H), 7.55-7.22 (m, 6H), 7.07 (d, J=8.7, 2H), 6.86 (d, J=8.3, 1H), 6.71 (dd, J=5.2, 10.7, 2H), 5.06 (s, 2H). 13C NMR (126 MHz, CDCl3) δ 190.79, 162.93, 160.50, 156.39, 131.94, 130.61, 128.66, 128.15, 127.52, 117.78, 112.66, 111.44, 107.25, 70.18.
Quantity
0.763 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
0.819 g
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:16]([O:23][C:24]1[CH:25]=[C:26]([OH:30])[CH:27]=[CH:28][CH:29]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CN(C)C=O>[CH2:16]([O:23][C:24]1[CH:25]=[C:26]([CH:27]=[CH:28][CH:29]=1)[O:30][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.763 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
cesium carbonate
Quantity
1.33 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.819 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)O
Name
Quantity
20.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
When complete, the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a fritted funnel
ADDITION
Type
ADDITION
Details
The filtrate was then diluted with ethyl acetate (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with eight 15 mL portions of water and one 10 mL portion of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified with flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(OC2=CC=C(C=O)C=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.05 mmol
AMOUNT: MASS 0.93 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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